molecular formula C5H9ClO B3191304 2-Chloro-3-methylbutanal CAS No. 53394-32-4

2-Chloro-3-methylbutanal

Cat. No. B3191304
CAS RN: 53394-32-4
M. Wt: 120.58 g/mol
InChI Key: SCHRUBOQSCAFFP-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbutanal is an organic compound with the molecular formula C5H9ClO . It is also known as 2-Chlor-3-methylbutanal .


Synthesis Analysis

The synthesis of 2-Chloro-3-methylbutanal can be achieved through various methods. One such method involves the transformation of 2-chloro-3-methylbutane into 3-methylbutanal . Another method involves the hydroformylation of isobutene .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methylbutanal consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The average mass of the molecule is 120.577 Da .

Scientific Research Applications

  • Gas Treatment and Pollution Control : Assadi et al. (2014) investigated the removal of 3-methylbutanal using a nonthermal surface plasma discharge coupled with photocatalysis in a continuous planar reactor. This process was studied for its efficiency in gas treatment, particularly in removing 3-methylbutanal and controlling the formation of byproducts such as ozone (Assadi et al., 2014).

  • Chemical Synthesis : In the field of chemical synthesis, Morkunas et al. (2013) presented a method for synthesizing acylphloroglucinols rhodomyrtone and rhodomyrtosone B. This process involved a sequential three-component coupling of syncarpic acid, 3-methylbutanal, and an acylated phloroglucinol (Morkunas et al., 2013).

  • Food and Beverage Industry : A study by Huang et al. (2017) focused on the formation of 2- and 3-methylbutanal, which are compounds related to the flavor stability of beer. They developed a kinetic model for the formation of these compounds during the wort boiling process, which is useful for controlling wort quality and flavor in the beverage industry (Huang et al., 2017).

  • Metabolism and Flavor Formation in Cheese : Afzal et al. (2017) examined the biosynthesis and role of 3-methylbutanal in cheese by lactic acid bacteria. The paper highlights the metabolic pathways and key enzymes leading to the formation of this flavor compound in cheese and discusses strategies for controlling its presence in specific cheese types (Afzal et al., 2017).

properties

IUPAC Name

2-chloro-3-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-4(2)5(6)3-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHRUBOQSCAFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453705
Record name 2-chloro-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylbutanal

CAS RN

53394-32-4
Record name 2-chloro-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-methylbutanal
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2-Chloro-3-methylbutanal
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2-Chloro-3-methylbutanal
Reactant of Route 5
2-Chloro-3-methylbutanal
Reactant of Route 6
2-Chloro-3-methylbutanal

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